molecular formula C8H6INO4 B1296563 Methyl 4-iodo-3-nitrobenzoate CAS No. 89976-27-2

Methyl 4-iodo-3-nitrobenzoate

Cat. No. B1296563
CAS RN: 89976-27-2
M. Wt: 307.04 g/mol
InChI Key: SCMBIQRYVKITCY-UHFFFAOYSA-N
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Patent
US08586792B2

Procedure details

A solution of 4-iodo-3-nitrobenzoic acid methyl ester (2.0 g, 6.5 mmol) in methanol (80 ml) is cooled to −15° C. To the solution, ammonia gas (about 1.02 g, 0.06 mol) is passed till saturation. The solution is kept at room temperature (25±2° C.) for 3 days. The solvent is then evaporated under reduced pressure to obtain 4-iodo-3-nitrobenzamide as an yellow solid (95% yield, 98% HPLC). The solid (1 g) is added to methanol (10 ml) and heated to 55° C. to get a clear solution. While the solution is hot, water (35 ml) is added and the precipitate so formed is filtered to obtain pure 4-iodo-3-nitrobenzamide.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([I:10])=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1.[NH3:15]>CO>[I:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([NH2:15])=[O:2])=[CH:5][C:6]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)I)[N+](=O)[O-])=O
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.02 g
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at room temperature
CUSTOM
Type
CUSTOM
Details
(25±2° C.)
CUSTOM
Type
CUSTOM
Details
for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=C(C(=O)N)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.